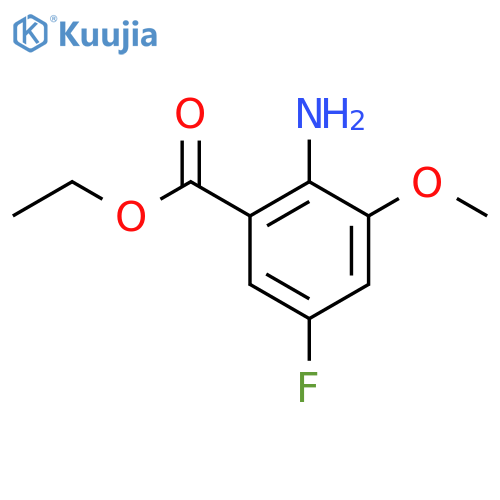

Cas no 1248661-13-3 (Ethyl 2-amino-5-fluoro-3-methoxybenzoate)

1248661-13-3 structure

商品名:Ethyl 2-amino-5-fluoro-3-methoxybenzoate

Ethyl 2-amino-5-fluoro-3-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-amino-5-fluoro-3-methoxybenzoate

- F14061

- Ethyl 2-amino-5-fluoro-3-methoxybenzoate

-

- インチ: 1S/C10H12FNO3/c1-3-15-10(13)7-4-6(11)5-8(14-2)9(7)12/h4-5H,3,12H2,1-2H3

- InChIKey: SZIMCHYDZPDLMQ-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=C(C(=O)OCC)C=1)N)OC

計算された属性

- せいみつぶんしりょう: 213.08012141 g/mol

- どういたいしつりょう: 213.08012141 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6

- ぶんしりょう: 213.21

- 疎水性パラメータ計算基準値(XlogP): 2.1

Ethyl 2-amino-5-fluoro-3-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019099645-1g |

Ethyl 2-amino-5-fluoro-3-methoxybenzoate |

1248661-13-3 | 97% | 1g |

$539.28 | 2023-09-03 | |

| Enamine | EN300-1603165-10.0g |

ethyl 2-amino-5-fluoro-3-methoxybenzoate |

1248661-13-3 | 10g |

$3131.0 | 2023-06-04 | ||

| Enamine | EN300-1603165-250mg |

ethyl 2-amino-5-fluoro-3-methoxybenzoate |

1248661-13-3 | 250mg |

$1143.0 | 2023-09-23 | ||

| Enamine | EN300-1603165-100mg |

ethyl 2-amino-5-fluoro-3-methoxybenzoate |

1248661-13-3 | 100mg |

$1093.0 | 2023-09-23 | ||

| Enamine | EN300-1603165-5000mg |

ethyl 2-amino-5-fluoro-3-methoxybenzoate |

1248661-13-3 | 5000mg |

$3604.0 | 2023-09-23 | ||

| Enamine | EN300-1603165-10000mg |

ethyl 2-amino-5-fluoro-3-methoxybenzoate |

1248661-13-3 | 10000mg |

$5344.0 | 2023-09-23 | ||

| Enamine | EN300-1603165-0.5g |

ethyl 2-amino-5-fluoro-3-methoxybenzoate |

1248661-13-3 | 0.5g |

$699.0 | 2023-06-04 | ||

| Enamine | EN300-1603165-0.1g |

ethyl 2-amino-5-fluoro-3-methoxybenzoate |

1248661-13-3 | 0.1g |

$640.0 | 2023-06-04 | ||

| Enamine | EN300-1603165-1.0g |

ethyl 2-amino-5-fluoro-3-methoxybenzoate |

1248661-13-3 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-1603165-0.05g |

ethyl 2-amino-5-fluoro-3-methoxybenzoate |

1248661-13-3 | 0.05g |

$612.0 | 2023-06-04 |

Ethyl 2-amino-5-fluoro-3-methoxybenzoate 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

1248661-13-3 (Ethyl 2-amino-5-fluoro-3-methoxybenzoate) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1248661-13-3)Ethyl 2-amino-5-fluoro-3-methoxybenzoate

清らかである:99%

はかる:1g

価格 ($):430